molecular formula C16H16O2S B2406700 2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid CAS No. 385383-43-7

2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid

Cat. No.: B2406700
CAS No.: 385383-43-7
M. Wt: 272.36
InChI Key: XSXLFKFXQJHDJX-UHFFFAOYSA-N
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Scientific Research Applications

2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of “2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid” is not clear from the available information. As it is used in proteomics research applications, it may interact with proteins in specific ways, but further details would depend on the specific context of the research .

Future Directions

The future directions for “2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid” are not clear from the available information. Given its use in proteomics research applications, it may be involved in future studies exploring protein structure and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the carboxylic acid group.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated or nitrated benzyl derivatives.

Comparison with Similar Compounds

    Benzoic acid derivatives: Compounds like 2-[(2,5-dimethylphenyl)methyl]thio]benzoic acid share structural similarities.

    Thiophenol derivatives: Compounds containing the thiophenol moiety exhibit similar reactivity patterns.

Uniqueness: 2-[(2,5-Dimethylbenzyl)sulfanyl]benzenecarboxylic acid is unique due to the presence of both the dimethylbenzyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2S/c1-11-7-8-12(2)13(9-11)10-19-15-6-4-3-5-14(15)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXLFKFXQJHDJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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